molecular formula C6H13BrN2O5S B13496247 (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide

Cat. No.: B13496247
M. Wt: 305.15 g/mol
InChI Key: PUWRNNXPAFKRNK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide is a chemical compound with a unique structure that includes an amino group, a methanesulfonylcarbamoyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The amino group is introduced through a series of reactions, including amination and protection-deprotection steps. The methanesulfonylcarbamoyl group is then added using methanesulfonyl chloride and appropriate base conditions. The final hydrobromide salt is formed by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The methanesulfonylcarbamoyl group can be reduced to a methyl group under strong reducing conditions.

Properties

Molecular Formula

C6H13BrN2O5S

Molecular Weight

305.15 g/mol

IUPAC Name

(2S)-2-amino-5-(methanesulfonamido)-5-oxopentanoic acid;hydrobromide

InChI

InChI=1S/C6H12N2O5S.BrH/c1-14(12,13)8-5(9)3-2-4(7)6(10)11;/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t4-;/m0./s1

InChI Key

PUWRNNXPAFKRNK-WCCKRBBISA-N

Isomeric SMILES

CS(=O)(=O)NC(=O)CC[C@@H](C(=O)O)N.Br

Canonical SMILES

CS(=O)(=O)NC(=O)CCC(C(=O)O)N.Br

Origin of Product

United States

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